molecular formula C20H18FNO5S B6512266 4-fluoro-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]benzamide CAS No. 946298-39-1

4-fluoro-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]benzamide

Cat. No.: B6512266
CAS No.: 946298-39-1
M. Wt: 403.4 g/mol
InChI Key: GCDGLFVFOIOBDO-UHFFFAOYSA-N
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Description

4-fluoro-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]benzamide is a useful research compound. Its molecular formula is C20H18FNO5S and its molecular weight is 403.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 403.08897201 g/mol and the complexity rating of the compound is 607. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

4-Fluoro-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]benzamide is a novel compound that has garnered attention in medicinal chemistry due to its unique structural features, which may confer significant biological activity. This compound contains a fluorine atom, a furan ring, and a methoxybenzenesulfonyl group, positioning it as a potential candidate for various therapeutic applications, particularly in the fields of anti-inflammatory and anticancer research.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Fluorine Atom : Enhances stability and bioavailability.
  • Furan Ring : Provides heterocyclic characteristics that may facilitate interactions with biological targets.
  • Methoxybenzenesulfonyl Group : Acts as a potential electrophile, allowing for reactivity with nucleophilic sites on biomolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. Preliminary studies suggest that it may function as an enzyme inhibitor or receptor modulator. The sulfonamide moiety is known for its ability to inhibit various enzymatic activities, which could be relevant in treating conditions like cancer and inflammation.

Anticancer Properties

Research indicates that compounds with similar structures exhibit anticancer properties. For instance, the presence of the furan ring is associated with enhanced cytotoxicity against various cancer cell lines. Studies have shown that derivatives of sulfonamides can inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is also noteworthy. Compounds containing sulfonamide groups have been documented to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and mediators.

Research Findings and Case Studies

Recent studies have focused on the synthesis and evaluation of derivatives related to this compound. For example, a study on related benzamide derivatives demonstrated significant inhibition of acetylcholinesterase, suggesting potential neuroprotective effects. The IC50 values for these derivatives were comparable to established inhibitors, indicating their viability as therapeutic agents .

StudyCompoundBiological ActivityIC50 Value
1This compoundAnticancerTBD
2Related Benzamide DerivativeCholinesterase InhibitionSimilar to Tacrine

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with other structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
2-Fluoro-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-4-carboxamideFluorinated pyridine derivativeDistinct electronic properties
N-(2-(Benzylamino)ethyl)-4-(naphthalene-1-sulfonamido)benzamideHybrid structure combining different pharmacophoresEnhanced selectivity
4-FluorobenzenesulfonamideSimpler structure lacking heterocyclic componentsLess reactivity compared to furan-containing compounds

Properties

IUPAC Name

4-fluoro-N-[2-(furan-2-yl)-2-(4-methoxyphenyl)sulfonylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FNO5S/c1-26-16-8-10-17(11-9-16)28(24,25)19(18-3-2-12-27-18)13-22-20(23)14-4-6-15(21)7-5-14/h2-12,19H,13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCDGLFVFOIOBDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=CC=C(C=C2)F)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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